2-Benzyloxy-4-pyrazol-1-yl-phenylamine
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Overview
Description
2-Benzyloxy-4-pyrazol-1-yl-phenylamine is a chemical compound that features a benzyl ether group, a pyrazole ring, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-pyrazol-1-yl-phenylamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyloxy group and the amine group. The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4-pyrazol-1-yl-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl ether and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-phenyl-pyrazole oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Benzyloxy-4-pyrazol-1-yl-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-pyrazol-1-yl-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl ether and pyrazole groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The amine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles: These compounds also feature a pyrazole ring and have been studied for their anti-inflammatory activity.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: This compound undergoes similar synthetic routes and has applications in medicinal chemistry.
Uniqueness
2-Benzyloxy-4-pyrazol-1-yl-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ether group, in particular, can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-phenylmethoxy-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C16H15N3O/c17-15-8-7-14(19-10-4-9-18-19)11-16(15)20-12-13-5-2-1-3-6-13/h1-11H,12,17H2 |
InChI Key |
FEYNDHZSZVWCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N3C=CC=N3)N |
Origin of Product |
United States |
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